(1S,2S)-2-Bromocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Bromocyclopentan-1-ol is an organic compound that belongs to the class of cyclopentanols. This compound is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The exact mechanism of action of (1S,2S)-2-Bromocyclopentan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. Its unique stereochemistry allows it to selectively control the stereochemistry of the products formed in these reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (1S,2S)-2-Bromocyclopentan-1-ol. However, it is considered to be relatively non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S,2S)-2-Bromocyclopentan-1-ol in lab experiments is its ability to selectively control the stereochemistry of the products formed in chemical reactions. Additionally, it is a relatively simple and inexpensive compound to synthesize. However, its limited availability and stability can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for research on (1S,2S)-2-Bromocyclopentan-1-ol. One area of interest is the development of new synthetic methods for this compound. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is also needed to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, (1S,2S)-2-Bromocyclopentan-1-ol is a valuable compound in scientific research due to its unique properties and applications. Its ability to selectively control the stereochemistry of products formed in chemical reactions makes it a valuable tool in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications in the synthesis of novel compounds.
Synthesemethoden
(1S,2S)-2-Bromocyclopentan-1-ol can be synthesized through a variety of methods. One of the most common methods is the reaction of cyclopentene with N-bromosuccinimide in the presence of a radical initiator. The resulting bromocyclopentene is then treated with a reducing agent such as lithium aluminum hydride to yield (1S,2S)-2-Bromocyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-Bromocyclopentan-1-ol has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of complex organic molecules. It has also been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, (1S,2S)-2-Bromocyclopentan-1-ol has been used as a ligand in asymmetric catalysis reactions.
Eigenschaften
CAS-Nummer |
122673-92-1 |
---|---|
Produktname |
(1S,2S)-2-Bromocyclopentan-1-ol |
Molekularformel |
C5H9BrO |
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
(1S,2S)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
BQVWZYQFAVLQKE-WHFBIAKZSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)Br)O |
SMILES |
C1CC(C(C1)Br)O |
Kanonische SMILES |
C1CC(C(C1)Br)O |
Synonyme |
Cyclopentanol, 2-bromo-, (1S,2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.